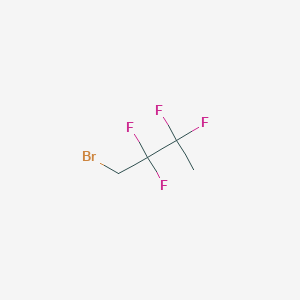

1-Bromo-2,2,3,3-tetrafluorobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-2,2,3,3-tetrafluorobutane” is a chemical compound with the molecular formula C4H5BrF4 . It has a molecular weight of 208.98 .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2,2,3,3-tetrafluorobutane” consists of a butane backbone with bromine and fluorine substituents. The InChI code for this compound is 1S/C4H5BrF4/c1-3(6,7)4(8,9)2-5/h2H2,1H3 .Wissenschaftliche Forschungsanwendungen

Heat Capacity Studies

Research on 1-bromoperfluorooctane, a compound similar in structure to 1-Bromo-2,2,3,3-tetrafluorobutane, involved measurements of its heat capacities in both crystalline and liquid states across a wide temperature range. This study highlighted the compound's ability to exist in metastable and stable solid forms, revealing phase transitions and thermodynamic properties that are crucial for understanding its behavior in various applications (Varushchenko, Druzhinina, & Sorkin, 1997).

Synthesis of Hexafluorobutane

A reaction between Bromine trifluoride (BrF3) and succinonitrile demonstrated a method to form 1,1,1,4,4,4-hexafluorobutane, indicating the potential of using brominated intermediates for synthesizing perfluorinated compounds, which are valuable in various industrial and research settings (Baker, Ruzicka, & Tinker, 1999).

Synthetic Chemistry

In synthetic chemistry, halogenated enolates derived from aromatic trifluoroacetylated ketones were used to synthesize ketones and alkenes with a terminal bromochlorofluoromethyl group. This approach demonstrates the utility of brominated fluorocarbons in constructing complex molecules with potential applications in pharmaceuticals and materials science (Balaraman, Moskowitz, Liu, & Wolf, 2016).

Material Separation

A study on the separation of haloalkane isomers using a supramolecular adsorption material showcased the ability to sort isomers with near-perfect selectivity. This has significant implications for the purification processes in chemical manufacturing and environmental remediation (Wu, Wu, Li, Dai, & Yang, 2022).

Nanodiamond Functionalization

Research on the selective functionalization of nanodiamonds highlights the role of brominated compounds in modifying the surface of these materials. This could lead to advances in nanotechnology applications, including electronics and drug delivery systems (Schreiner, Fokina, Tkachenko, Hausmann, Serafin, Dahl, Liu, Carlson, & Fokin, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-2,2,3,3-tetrafluorobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4/c1-3(6,7)4(8,9)2-5/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSWJCXLMABRQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CBr)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,2,3,3-tetrafluorobutane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2918358.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2918361.png)

![1,2-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B2918363.png)

![1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B2918365.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918366.png)

![N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2918367.png)

![2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2918373.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)